molecular formula C20H17N3O3 B2652335 N-(9H-fluoren-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1203167-90-1

N-(9H-fluoren-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No. B2652335
CAS RN: 1203167-90-1
M. Wt: 347.374
InChI Key: WUSUGRLXMLLEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C20H17N3O3 and its molecular weight is 347.374. The purity is usually 95%.
BenchChem offers high-quality N-(9H-fluoren-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(9H-fluoren-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolite Identification and Synthesis

  • Metabolite Identification in Microsomal Metabolites: The compound has been identified as a metabolite in microsomal fractions, indicating its biological transformation and potential role in pharmacokinetics. Benkert et al. (1975) discovered its formation alongside other metabolites in microsomal preparations, suggesting its involvement in metabolic pathways (Benkert, Friess, Kiese, & Lenk, 1975).

Antitumor and Antimicrobial Activities

  • Antifolate and Antitumor Activity: Research on analogs of the chemical structure indicated significant antitumor activity and interaction with biological targets such as dihydrofolate reductase. Gangjee et al. (2000) synthesized derivatives to investigate the impact of structural modifications on antitumor efficacy, highlighting the potential of the compound in drug development (Gangjee, Zeng, McGuire, & Kisliuk, 2000).

Synthetic Chemistry and Radiolabeling

  • Synthesis and Radiolabeling for Imaging: Dollé et al. (2008) described the synthesis of derivatives for imaging purposes, demonstrating the compound's utility in creating radioligands for positron emission tomography (PET) imaging. This application is crucial for non-invasive studies of biological processes and drug distribution (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Drug-DNA Interaction Studies

properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-11-17(19(25)23-20(26)21-11)10-18(24)22-14-6-7-16-13(9-14)8-12-4-2-3-5-15(12)16/h2-7,9H,8,10H2,1H3,(H,22,24)(H2,21,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSUGRLXMLLEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45503112

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